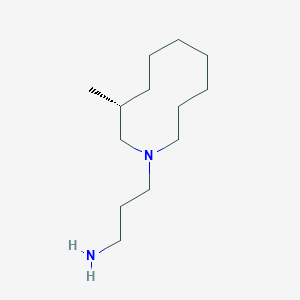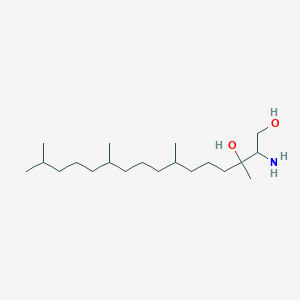
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is a complex organic compound with the molecular formula C20H43NO2. It is characterized by the presence of multiple functional groups, including primary amine and hydroxyl groups. This compound is of significant interest in various fields due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by amination and hydroxylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the formulation of various industrial products, including surfactants and lubricants
Wirkmechanismus
The mechanism of action of 1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may act on receptors such as PPAR-γ and influence the expression of genes related to cellular metabolism and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol: Similar in structure but with an additional hydroxyl group.
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester: A related compound with ester functionality
Uniqueness
1,3-Hexadecanediol, 2-amino-3,7,11,15-tetramethyl- is unique due to its combination of amine and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
519753-32-3 |
|---|---|
Molekularformel |
C20H43NO2 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
2-amino-3,7,11,15-tetramethylhexadecane-1,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(21)15-22/h16-19,22-23H,6-15,21H2,1-5H3 |
InChI-Schlüssel |
WDYIFOMXHWICLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



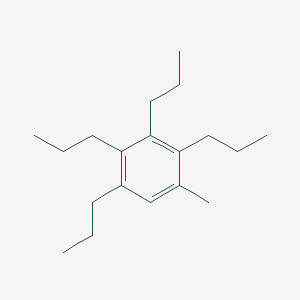
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
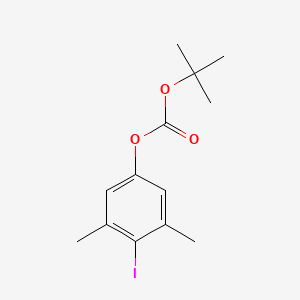
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
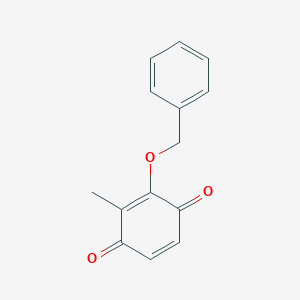
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
